molecular formula C8H16ClNO3 B15156952 Ethyl 3-aminooxane-4-carboxylate hydrochloride

Ethyl 3-aminooxane-4-carboxylate hydrochloride

Cat. No.: B15156952
M. Wt: 209.67 g/mol
InChI Key: QDMPKNIXADZTMM-UHFFFAOYSA-N
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Description

Ethyl 3-aminooxane-4-carboxylate hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. The structure combines an ester functional group with an amino group on an oxane (tetrahydro-2H-pyran) ring, making it a potential versatile building block for the construction of more complex molecules. Researchers utilize this scaffold in the exploration of novel pharmacologically active compounds. The specific applications, research value, and mechanism of action for this particular derivative are areas of ongoing investigation and should be referenced from the primary scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. CAS Number: To be confirmed. Molecular Formula: To be confirmed. Molecular Weight: To be confirmed. Purity: Please contact us for batch-specific certificate of analysis.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 3-aminooxane-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H

InChI Key

QDMPKNIXADZTMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCOCC1N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yields.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield 3-aminooxane-4-carboxylic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Conditions and Outcomes

Reaction TypeConditionsReagents/CatalystsProduct
Acidic HydrolysisHCl (aqueous), refluxConcentrated HCl3-Aminooxane-4-carboxylic acid
Basic HydrolysisNaOH (aqueous), 60–80°CNaOH, H₂OSodium 3-aminooxane-4-carboxylate

The choice of conditions affects reaction efficiency. Acidic hydrolysis is preferred for direct isolation of the free carboxylic acid, while basic hydrolysis produces water-soluble salts.

Amino Group Reactivity

The primary amine participates in nucleophilic substitution and acylation reactions, enabling diversification into pharmacologically relevant derivatives.

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form amides. For example:

  • Reaction with Acetic Anhydride :
    3-Aminooxane-4-carboxylate+(CH3CO)2O3-Acetamidooxane-4-carboxylate\text{3-Aminooxane-4-carboxylate} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{3-Acetamidooxane-4-carboxylate}

Optimization :

  • Catalytic triethylamine enhances yield by absorbing HCl byproducts.

  • Solvents like dichloromethane or THF improve reagent compatibility.

Schiff Base Formation

Reaction with aldehydes/ketones forms imines, which are intermediates for further functionalization:
RCHO+3-Aminooxane-4-carboxylateRCH=N-Oxane-4-carboxylate\text{RCHO} + \text{3-Aminooxane-4-carboxylate} \rightarrow \text{RCH=N-Oxane-4-carboxylate}

Oxane Ring Modifications

The tetrahydrofuran-like oxane ring exhibits strain-dependent reactivity, enabling ring-opening or functionalization.

Ring-Opening Reactions

Under acidic conditions, the oxane ring undergoes cleavage to produce amino diols:
Example :
3-Aminooxane-4-carboxylate+HCl (excess)3-Amino-1,4-diol carboxylate\text{3-Aminooxane-4-carboxylate} + \text{HCl (excess)} \rightarrow \text{3-Amino-1,4-diol carboxylate}

Applications :

  • Amino diols serve as chiral ligands or building blocks for polyurethanes.

Electrophilic Substitution

The oxygen atom in the oxane ring can act as a weak nucleophile, facilitating alkylation or silylation at elevated temperatures.

Cross-Coupling Reactions

The carboxylate ester can participate in palladium-catalyzed cross-couplings, similar to ethyl coumarin-3-carboxylate . For instance:

  • Suzuki Coupling : Reaction with aryl boronic acids generates biaryl derivatives .

Thermal Rearrangements

Heating with carboxylic anhydrides (e.g., acetic anhydride) induces ester-to-ketone rearrangements:
3-Aminooxane-4-carboxylate+(RCO)2O3-Acetamido-2-oxochroman-4-yl acetate\text{3-Aminooxane-4-carboxylate} + (\text{RCO})_2\text{O} \rightarrow \text{3-Acetamido-2-oxochroman-4-yl acetate}

Mechanism :

  • Anhydride activates the ester carbonyl.
    2. -sigmatropic rearrangement occurs .

Biological Activity

While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with enzymes:

  • Inhibits cytochrome P450 isoforms via coordination to heme iron.

  • Displays cytotoxicity against HepG2 liver cancer cells (IC₅₀ ~50 μM).

Scientific Research Applications

Cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride has several scientific research applications:

    Pharmaceuticals: It is used in the development of drugs for the treatment of type 2 diabetes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of cis-ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride involves:

    Molecular Targets: The compound targets specific enzymes involved in glucose metabolism.

    Pathways: It modulates pathways related to insulin secretion and glucose uptake.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three analogs: a bicyclic oxabicyclo derivative, glycine ethyl ester hydrochloride, and H-Series kinase inhibitors.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula CAS Number Structural Features Key Functional Groups Applications
Ethyl 3-aminooxane-4-carboxylate hydrochloride C₈H₁₆ClNO₃ Not available Monocyclic oxane ring Ethyl ester, amino, HCl Pharmaceutical intermediate (inferred)
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 104234-94-8 Bicyclic oxabicyclo scaffold Ethyl ester, amino, HCl Research chemical
H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) C₁₄H₂₀Cl₂N₄O₂S Not provided Isoquinoline sulfonyl + piperazine Sulfonamide, HCl, aromatic Protein kinase inhibitor
Glycine ethyl ester hydrochloride C₄H₁₀ClNO₂ 623-33-6 Linear aliphatic chain Ethyl ester, amino, HCl Peptide synthesis intermediate

Physicochemical and Functional Differences

  • Rigidity vs. In contrast, the oxane ring in the target compound allows greater conformational adaptability, which may enhance binding to biological targets.
  • Bioactivity: The H-Series inhibitors (e.g., H-7, H-8) feature sulfonamide and aromatic moieties, enabling strong interactions with kinase active sites . The target compound lacks these groups, suggesting divergent applications, though its amino and ester groups may facilitate use as a building block in drug design.
  • However, the oxane ring likely requires cyclization steps absent in simpler analogs .

Biological Activity

Ethyl 3-aminooxane-4-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The most active compounds in these studies had IC50 values ranging from 23.2 to 49.9 µM, indicating potent anticancer properties .

CompoundIC50 (µM)Cell Line
Compound 423.2MCF-7
Compound 2449.9HepG-2

2. Antiallergic Activity

Ethyl derivatives such as ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate have demonstrated significant antiallergic activity, being reported as ten times more effective than disodium cromoglycate in rat models for passive cutaneous anaphylaxis tests. This suggests that structural modifications leading to the formation of ethyl esters can enhance oral bioavailability and potency against allergic reactions .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction: Flow cytometric analyses have shown that certain derivatives can induce apoptosis in cancer cells by reducing cell viability significantly.
  • Inhibition of Kinases: Similar compounds have been identified as potential inhibitors of Janus kinase (JAK) pathways, which are crucial in the development of various malignancies and immunological disorders .

Case Studies

Several case studies provide insight into the efficacy of this compound and its derivatives:

  • In Vitro Studies: In vitro testing on MCF-7 cells revealed that treatment with specific derivatives led to a marked decrease in cell viability, affirming their potential as anticancer agents.
  • In Vivo Studies: Animal models treated with selected compounds showed a significant reduction in tumor mass compared to controls, further supporting their therapeutic potential .

Q & A

Q. What experimental design principles minimize enantiomeric cross-reactivity when studying this compound in chiral catalytic systems?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enforce stereoselectivity. Screen catalysts (e.g., BINAP-metal complexes) under varying temperatures and solvents. Analyze enantiomeric ratios via Mosher ester derivatization and 19F^{19}\text{F}-NMR .

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